3-Amino-3-(4-bromo-3-methylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(4-bromo-3-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H14BrNO and a molecular weight of 244.13 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a phenyl ring, along with a hydroxyl group on the propanol chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-bromo-3-methylphenyl)propan-1-ol typically involves the following steps:
Bromination: The starting material, 3-methylphenylpropan-1-ol, undergoes bromination to introduce the bromine atom at the para position relative to the methyl group.
Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced at the benzylic position.
The reaction conditions for these steps often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and ammonia or an amine source for amination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-bromo-3-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a secondary or tertiary amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
Oxidation: Formation of 3-amino-3-(4-bromo-3-methylphenyl)propanal.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of 3-amino-3-(4-hydroxy-3-methylphenyl)propan-1-ol or other substituted derivatives.
Scientific Research Applications
3-Amino-3-(4-bromo-3-methylphenyl)propan-1-ol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol: Similar structure but with the bromine atom at the ortho position.
3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol: Similar structure but with the bromine and methyl groups swapped positions.
3-(2-Bromo-phenyl)-propan-1-ol: Lacks the amino group and has the bromine atom at the ortho position.
Uniqueness
3-Amino-3-(4-bromo-3-methylphenyl)propan-1-ol is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure allows for specific applications in research and industry that may not be achievable with similar compounds .
Properties
1270550-53-2 | |
Molecular Formula |
C10H14BrNO |
Molecular Weight |
244.13 g/mol |
IUPAC Name |
3-amino-3-(4-bromo-3-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14BrNO/c1-7-6-8(2-3-9(7)11)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3 |
InChI Key |
UZCNMGOKVSEYSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CCO)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.